molecular formula C16H16ClNO5 B5214455 1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5214455
M. Wt: 337.75 g/mol
InChI Key: JGWVCMUUDAHFOO-UHFFFAOYSA-N
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Description

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes chloro, nitro, phenoxy, ethoxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including nucleophilic aromatic substitution and etherification reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-(2-methoxy-4-methylphenoxy)ethanol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. For instance, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

    Oxyfluorfen: 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

    Acifluorfen: 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid

Uniqueness

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5/c1-11-3-5-15(16(9-11)21-2)23-8-7-22-14-6-4-12(18(19)20)10-13(14)17/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWVCMUUDAHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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